molecular formula C20H16N2O B5883348 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B5883348
M. Wt: 300.4 g/mol
InChI Key: NZNZDIZCPSPZRT-UHFFFAOYSA-N
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Description

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C20H16N2O. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of particular interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 1-methylindole-2,3-dione with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce different indoline derivatives.

Scientific Research Applications

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[(1-phenylamino)methylene]-1,3-dihydro-2H-indol-2-one
  • 1-methyl-3-[(1-benzylamino)methylene]-1,3-dihydro-2H-indol-2-one
  • 1-methyl-3-[(1-anthracenylamino)methylene]-1,3-dihydro-2H-indol-2-one

Uniqueness

1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-3-(naphthalen-1-yliminomethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-22-19-12-5-4-10-16(19)17(20(22)23)13-21-18-11-6-8-14-7-2-3-9-15(14)18/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNZDIZCPSPZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)C=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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